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Compound of Interest

Compound Name: (-)-Ambroxide

Cat. No.: B7821676 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the

chemical and olfactory properties of the key ambergris odorant, (-)-Ambroxide, and its

commercial counterpart, Ambroxan.

The world of fragrance and flavor chemistry often sees the interchangeable use of the terms

(-)-Ambroxide and Ambroxan. While closely related, they are not always synonymous. This

guide provides a detailed comparative analysis of the stereochemically pure (-)-Ambroxide
and the broader commercially available "Ambroxan," which can include the pure enantiomer or

a racemic mixture. Understanding the subtle yet significant differences in their chemical

properties, synthesis, and sensory profiles is crucial for their precise application in research

and product development.

Introduction to (-)-Ambroxide and Ambroxan
(-)-Ambroxide is the scientifically recognized name for the specific levorotatory enantiomer,

(3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan. This naturally

occurring terpenoid is a key contributor to the characteristic scent of ambergris, a rare and

historically prized substance produced in the digestive system of sperm whales.[1][2][3] Due to

the protected status of sperm whales, the fragrance industry has turned to synthetic and semi-

synthetic production methods.[2]

"Ambroxan" is a widely recognized trade name, initially registered by the company Kao, for (-)-
Ambroxide.[1] However, the term is often used more broadly in the industry to refer to this

ambergris-type molecule. Commercially, products marketed under names like Ambroxan can
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be the enantiomerically pure (-)-Ambroxide, while others, such as Cetalox, may be a racemic

mixture of enantiomers.[4] This distinction is critical as the stereochemistry of the molecule

significantly influences its olfactory properties.

Chemical Structure and Properties: A Comparative
Overview
(-)-Ambroxide and its enantiomer, (+)-Ambroxide, share the same chemical formula (C₁₆H₂₈O)

and connectivity but differ in the three-dimensional arrangement of their atoms. This chirality is

the primary determinant of their differing biological and sensory activities. The racemic mixture

contains equal amounts of both enantiomers.

Below is a summary of their key physicochemical properties.

Property
(-)-Ambroxide / Ambroxan
(enantiopure)

Racemic Ambroxan (e.g.,
Cetalox)

IUPAC Name

(3aR,5aS,9aS,9bR)-3a,6,6,9a-

Tetramethyldodecahydronapht

ho[2,1-b]furan

(±)-3a,6,6,9a-

Tetramethyldodecahydronapht

ho[2,1-b]furan

CAS Number 6790-58-5
3738-00-9 (unspecified

stereochemistry)

Molecular Formula C₁₆H₂₈O C₁₆H₂₈O

Molar Mass 236.40 g/mol 236.40 g/mol

Appearance White crystalline solid White solid

Melting Point 74-76 °C
Varies depending on isomeric

purity

Boiling Point 120 °C @ 1.4 mmHg Data not readily available

Odor Threshold 0.3 ppb[5] Higher than (-)-Ambroxide

Olfactory Profile
Strong, warm, ambery, musky,

with a sweet, velvety effect[5]

Reportedly a softer, creamier,

and more musky-amber

profile[4]
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Spectroscopic Analysis
The differentiation between (-)-Ambroxide and racemic Ambroxan can be achieved through

various analytical techniques. While standard spectroscopic methods like NMR, IR, and MS will

show identical spectra for both enantiomers in a racemic mixture, chiral chromatography is

required for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of (-)-Ambroxide exhibits characteristic signals

for its 28 protons. Key chemical shifts (in ppm, referenced to TMS in CDCl₃) include signals for

the four methyl groups and the protons adjacent to the ether oxygen.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides a distinct fingerprint of the 16 carbon

atoms in the molecule. The chemical shifts for (-)-Ambroxide are well-documented.

Table of ¹³C and ¹H NMR Chemical Shifts for (-)-Ambroxide[6]
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Atom ¹³C Chemical Shift (ppm)
Attached ¹H Chemical Shift
(ppm)

C1 39.73 1.03, 1.46

C2 18.40 1.39, 1.65

C3 42.42 1.18, 1.72

C3a 57.23 1.93

C4 20.64 1.40, 1.74

C5 39.93 0.96

C5a 60.10 1.40

C6 33.59 -

C6-CH₃ 21.14 0.83

C6-CH₃ 21.14 0.83

C7 22.63 1.30, 1.72

C8 36.17 1.18, 1.41

C9 33.07 -

C9-CH₃ 15.04 0.87

C9a 79.91 -

C9a-CH₃ 21.14 1.08

C11 64.99 3.82, 3.91

Infrared (IR) Spectroscopy
The IR spectrum of (-)-Ambroxide is characterized by the absence of hydroxyl (O-H) and

carbonyl (C=O) stretching bands, confirming the cyclic ether structure. Key absorptions are

found in the C-H stretching region (2850-3000 cm⁻¹) and the C-O stretching region (around

1000-1100 cm⁻¹).
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Mass Spectrometry (MS)
Electron ionization mass spectrometry of (-)-Ambroxide typically shows a molecular ion peak

(M⁺) at m/z = 236. The fragmentation pattern is complex, with characteristic peaks resulting

from the cleavage of the polycyclic structure.

Olfactory Profile: The Decisive Difference
The most significant distinction between (-)-Ambroxide and other stereoisomers or racemic

mixtures lies in their scent. The human olfactory system is highly sensitive to chirality, often

perceiving enantiomers as having different smells or different odor intensities.

(-)-Ambroxide: Possesses a potent and characteristic ambergris odor, described as moist,

soft, creamy, persistent, and warm, with an animalic, velvety effect.[5] Its odor threshold is

remarkably low at approximately 0.3 parts per billion.[5]

(+)-Ambroxide: In contrast, the dextrorotatory enantiomer has a more pronounced woody

character and lacks the strong "animalic warmth" of the (-)-isomer.[5] Its odor threshold is

significantly higher, around 2.4 ppb, making it about 8 times less potent than (-)-Ambroxide.

[5]

Racemic Ambroxan: As a mixture of both enantiomers, its olfactory profile is often described

as a softer, creamier, and more musky-amber scent.[4] The presence of the less potent (+)-

enantiomer can dilute the characteristic impact of the (-)-enantiomer.

Experimental Protocols
Synthesis of (-)-Ambroxide from Sclareol
The industrial synthesis of (-)-Ambroxide predominantly starts from sclareol, a diterpene

extracted from the clary sage plant (Salvia sclarea). This semi-synthetic route preserves the

natural stereochemistry of the precursor, leading to the desired (-)-enantiomer. The process

involves three main stages:

Sclareol Sclareolide
Oxidative Degradation

Ambradiol
Reduction

(-)-Ambroxide
Cyclodehydration
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Caption: Semi-synthetic pathway of (-)-Ambroxide from sclareol.

1. Oxidative Degradation of Sclareol to Sclareolide:

Objective: To cleave the side chain of sclareol to form the lactone, sclareolide.

Protocol: Sclareol is dissolved in a suitable solvent, such as acetic acid. An oxidizing agent,

commonly potassium permanganate or ozone, is added portion-wise while maintaining a

controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon

completion, the excess oxidant is quenched, and the sclareolide is extracted and purified.

2. Reduction of Sclareolide to Ambradiol:

Objective: To reduce the lactone group of sclareolide to a diol (ambradiol).

Protocol: Sclareolide is dissolved in an anhydrous ether solvent like tetrahydrofuran (THF). A

reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in

the presence of a Lewis acid, is added carefully at a low temperature. The reaction mixture is

stirred until the reduction is complete. The reaction is then quenched, and the ambradiol is

isolated through extraction and purified by crystallization.

3. Cyclodehydration of Ambradiol to (-)-Ambroxide:

Objective: To form the cyclic ether structure of (-)-Ambroxide through intramolecular

dehydration.

Protocol: Ambradiol is dissolved in a non-polar solvent like toluene. A catalytic amount of a

strong acid, such as p-toluenesulfonic acid, is added. The mixture is heated to reflux, and the

water formed during the reaction is removed azeotropically. The reaction progress is

monitored by TLC. After completion, the reaction is neutralized, and the resulting (-)-
Ambroxide is purified by distillation or crystallization.

Sensory Evaluation of Ambroxide Isomers
A structured sensory analysis is essential to quantitatively and qualitatively compare the

olfactory properties of (-)-Ambroxide and racemic Ambroxan.
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Caption: Workflow for the sensory evaluation of fragrance compounds.
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Objective: To compare the odor profile and intensity of (-)-Ambroxide and racemic

Ambroxan.

Protocol:

Panel Selection: A panel of trained sensory assessors is selected.

Sample Preparation: Samples of (-)-Ambroxide and racemic Ambroxan are prepared in a

suitable solvent (e.g., ethanol) at various concentrations. The samples are coded to

ensure blind evaluation.

Evaluation: Panelists are provided with olfactory strips dipped in the prepared solutions.

They are asked to evaluate the odor at different time points (top, middle, and base notes).

Data Collection: For each sample, panelists provide descriptive terms for the odor profile

and rate the intensity of key attributes (e.g., amber, woody, musky, sweet) on a labeled

magnitude scale.

Data Analysis: The collected data is statistically analyzed to identify significant differences

in the sensory profiles and intensities of the samples.

Conclusion
In summary, while "Ambroxan" is a widely used trade name for the prized ambergris odorant, it

is essential for the scientific and professional community to distinguish it from the specific

enantiomer, (-)-Ambroxide. The chirality of the molecule is the determining factor in its potent

and characteristic olfactory profile. The semi-synthesis from sclareol provides an efficient route

to the desired (-)-enantiomer. For applications where the precise and powerful ambergris note

is critical, the use of enantiomerically pure (-)-Ambroxide is paramount. Racemic mixtures,

while also possessing an ambery character, offer a different, often softer, sensory experience. A

thorough understanding of these differences, supported by robust analytical and sensory data,

is key to the successful application of these important fragrance ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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